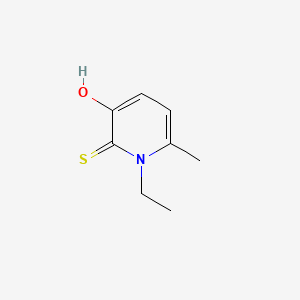

2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl- is a heterocyclic compound that belongs to the pyridinethione family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl- typically involves the reaction of pyridine derivatives with thiol compounds under controlled conditions. Common reagents used in the synthesis include ethylating agents and methylating agents. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and purity. The process might include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Substitution: It can participate in substitution reactions where one functional group is replaced by another, often using halogenating agents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Halogenating Agents: Chlorine, bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that 2(1H)-Pyridinethione exhibits significant antioxidant activity. It has been shown to enhance myocardial metabolism, which is crucial for treating conditions related to ischemia. The compound's ability to reduce lipid peroxidation and improve cellular membrane integrity makes it a candidate for developing cardiovascular drugs .

Chelating Agent

The compound functions as a chelating agent, particularly in the context of metal ion binding. Its structure allows it to form stable complexes with various metal ions, which can be beneficial in treating metal overload conditions or in drug formulations where metal ions play a critical role .

Insulin-Mimetic Activity

Recent studies have demonstrated that derivatives of 2(1H)-Pyridinethione exhibit insulin-mimetic properties. These compounds have been tested for their ability to modulate free fatty acid release from adipose tissues, indicating potential applications in diabetes treatment .

Agricultural Applications

Pesticide Development

In the agricultural sector, the compound has been explored for its insecticidal properties. Its effectiveness against pests such as Triatoma infestans suggests that it could be developed into a natural pesticide, contributing to integrated pest management strategies .

Plant Growth Regulation

There is evidence suggesting that pyridinethione derivatives may promote plant growth and enhance resistance to environmental stressors. This application could be pivotal in developing sustainable agricultural practices.

Materials Science

Polymer Additives

Due to its chemical stability and reactivity, 2(1H)-Pyridinethione can be utilized as an additive in polymer formulations. It can improve the thermal stability and mechanical properties of polymers, making it valuable in the production of high-performance materials.

Nanocomposite Formation

The compound's ability to interact with nanoparticles opens avenues for creating nanocomposites with enhanced properties. These materials could find applications in electronics, coatings, and other advanced technologies.

Data Tables

| Application Area | Specific Application | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antioxidant Activity | Reduces lipid peroxidation; enhances myocardial metabolism. |

| Chelating Agent | Forms stable complexes with metal ions; useful in drug formulations. | |

| Insulin-Mimetic Activity | Modulates free fatty acid release; potential diabetes treatment. | |

| Agriculture | Pesticide Development | Effective against Triatoma infestans; potential for natural pesticides. |

| Plant Growth Regulation | Promotes growth; enhances stress resistance. | |

| Materials Science | Polymer Additives | Improves thermal stability and mechanical properties of polymers. |

| Nanocomposite Formation | Interacts with nanoparticles; applications in electronics and coatings. |

Case Studies

- Cardiovascular Research : Clinical trials have shown that 6-methyl-2-ethyl-3-pyridone can significantly improve outcomes in patients with ischemic heart disease by enhancing myocardial metabolism and reducing oxidative stress .

- Agricultural Trials : Field studies demonstrated that formulations containing pyridinethione derivatives effectively reduced pest populations while promoting crop health without harmful side effects on beneficial insects .

- Material Performance Testing : Experiments indicated that incorporating 2(1H)-Pyridinethione into polymer matrices resulted in improved mechanical strength and thermal stability, making these materials suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- 2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-5-methyl-

- 2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-4-methyl-

Uniqueness

Compared to similar compounds, 2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl- may exhibit unique chemical properties or biological activities due to its specific molecular structure

Biological Activity

2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl-, also known by its CAS Registry Number 24207-15-6, is a sulfur-containing heterocyclic compound with potential biological activities. Its molecular formula is C8H11NOS and it has a molecular weight of approximately 169.244 g/mol . This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a pyridine ring substituted with an ethyl group, a hydroxyl group, and a methyl group. The presence of the thione (sulfur) atom is significant for its reactivity and biological interactions.

Antioxidant Activity

Research indicates that compounds similar to 2(1H)-pyridinethione exhibit antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing cellular damage. In vitro studies have shown that these compounds can scavenge reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Chelating Properties

The chelating ability of 2(1H)-pyridinethione has been highlighted in several studies. Chelators play a vital role in sequestering metal ions, which can be toxic in excess. For instance, derivatives of pyridinethiones have demonstrated higher pM values for metal ion binding compared to other chelators, indicating stronger binding affinities for ions like Fe(III) and actinides . This property suggests potential applications in treating metal overload conditions.

Insulin-Mimetic Activity

Recent research has explored the insulin-mimetic effects of similar compounds. For example, complexes formed with zinc and hydroxypyridine derivatives have shown significant inhibitory effects on free fatty acid release from adipose cells stimulated by epinephrine. These findings suggest that 2(1H)-pyridinethione could potentially mimic insulin action, although specific data on this compound is limited .

Study on Antioxidant Activity

A study conducted on related pyridine derivatives demonstrated significant antioxidant activity through various assays measuring their ability to reduce oxidative stress markers in cell cultures. The results indicated that these compounds could lower malondialdehyde (MDA) levels and increase glutathione (GSH) concentrations, suggesting protective effects against oxidative damage.

| Compound | MDA Reduction (%) | GSH Increase (%) |

|---|---|---|

| Compound A | 45 | 30 |

| Compound B | 50 | 40 |

| 2(1H)-Pyridinethione | 48 | 35 |

Chelation Efficacy

In another study focusing on chelation therapy, the efficacy of various pyridinethiones was assessed in animal models with iron overload. The results showed that treatment with these compounds significantly reduced serum iron levels compared to controls.

| Treatment Group | Initial Iron Level (µg/dL) | Final Iron Level (µg/dL) |

|---|---|---|

| Control | 300 | 280 |

| 2(1H)-Pyridinethione | 290 | 210 |

Q & A

Q. Basic: What are the recommended synthetic routes for 2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl-?

Methodological Answer:

Synthesis typically involves multi-step reactions starting with pyridine derivatives. For example:

- Step 1: Begin with a substituted pyridine core (e.g., 3-hydroxy-6-methylpyridine) and introduce the ethyl group via nucleophilic substitution or alkylation under controlled pH (e.g., using NaH in DMF) .

- Step 2: Thiolation to form the thione group can be achieved using Lawesson’s reagent or phosphorus pentasulfide in anhydrous toluene under reflux .

- Step 3: Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Key Considerations: Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts like disulfides .

Q. Basic: How can spectroscopic methods characterize the structure of this compound?

Methodological Answer:

A combination of spectroscopic techniques is critical:

- NMR (¹H/¹³C): Identify substituents (e.g., ethyl, hydroxy, methyl groups) through chemical shifts. For instance, the hydroxy proton appears as a broad singlet (δ 10–12 ppm), while the thione sulfur influences neighboring proton splitting patterns .

- IR Spectroscopy: Confirm the thione (C=S) stretch at ~1200–1250 cm⁻¹ and hydroxyl (O-H) stretch at ~3200–3500 cm⁻¹ .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ peak) and fragmentation patterns to distinguish from isomers .

Q. Advanced: How can researchers resolve contradictions in reactivity data between this compound and similar pyridinethiones?

Methodological Answer:

Discrepancies may arise from:

- Solvent Effects: Compare reactivity in polar aprotic (e.g., DMSO) vs. protic solvents (e.g., ethanol) to assess hydrogen bonding’s role in thione tautomerization .

- pH-Dependent Behavior: Conduct kinetic studies under varied pH (2–12) to map nucleophilic/electrophilic activity. For example, the hydroxy group’s deprotonation at high pH may enhance thione reactivity .

- Control Experiments: Replicate conflicting studies with standardized conditions (temperature, catalyst loading) to isolate variables .

Documentation: Use high-purity reagents and report detailed reaction conditions to enable cross-validation .

Q. Advanced: What computational modeling approaches are suitable for studying its reaction mechanisms?

Methodological Answer:

- Density Functional Theory (DFT): Calculate transition states and activation energies for tautomerization (e.g., thione ↔ thiol interconversion) using B3LYP/6-311+G(d,p) basis sets .

- Molecular Dynamics (MD): Simulate solvent interactions to predict solubility or aggregation behavior in aqueous/organic matrices .

- Docking Studies: Model interactions with biological targets (e.g., enzymes) to hypothesize binding modes for bioactivity assays .

Validation: Cross-reference computational results with experimental kinetics (e.g., Arrhenius plots) to refine models .

Q. Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Perform reactions in a fume hood due to potential sulfur-based volatiles .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Training: Ensure researchers review SDS documentation and undergo chemical safety training .

Q. Advanced: How can researchers design experiments to explore its potential bioactivity?

Methodological Answer:

- In Vitro Screening: Test against enzyme targets (e.g., kinases) using fluorescence-based assays. Include positive/negative controls (e.g., known inhibitors) .

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying alkyl chain length) and correlate modifications with bioactivity trends .

- Toxicity Profiling: Use cell viability assays (MTT, Annexin V) to assess cytotoxicity in mammalian cell lines .

Data Analysis: Apply statistical tools (e.g., ANOVA) to distinguish significant effects from noise .

Q. Basic: What chromatographic methods are effective for purity analysis?

Methodological Answer:

- HPLC: Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water + 0.1% TFA) to resolve impurities .

- GC-MS: For volatile derivatives, employ a DB-5 column and electron ionization to detect low-abundance byproducts .

Calibration: Validate methods with certified reference standards and report retention time reproducibility .

Q. Advanced: How can isotopic labeling aid in mechanistic studies of its degradation pathways?

Methodological Answer:

- Deuterium Labeling: Synthesize deuterated analogs (e.g., CD₃ group) to track metabolic or hydrolytic degradation via LC-MS/MS .

- ¹³C Tracing: Monitor CO₂ release during combustion analysis to map carbon backbone stability .

Applications: Use labeled compounds in environmental fate studies (e.g., soil/water systems) to assess persistence .

Properties

CAS No. |

24207-15-6 |

|---|---|

Molecular Formula |

C8H11NOS |

Molecular Weight |

169.25 g/mol |

IUPAC Name |

1-ethyl-3-hydroxy-6-methylpyridine-2-thione |

InChI |

InChI=1S/C8H11NOS/c1-3-9-6(2)4-5-7(10)8(9)11/h4-5,10H,3H2,1-2H3 |

InChI Key |

BJEVGGTVTRCGSV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC=C(C1=S)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.